molecular formula C18H16O2 B14004203 2-Butylanthracene-9,10-dione CAS No. 7504-51-0

2-Butylanthracene-9,10-dione

Cat. No.: B14004203
CAS No.: 7504-51-0
M. Wt: 264.3 g/mol
InChI Key: MAKLMMYWGTWPQM-UHFFFAOYSA-N
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Description

2-Butylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their rigid, planar, and aromatic structures, which make them useful in various industrial applications. This compound is particularly notable for its applications in the production of synthetic dyes, its role in the paper industry, and its use in crop protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butylanthracene-9,10-dione typically involves the substitution of anthracene at the 9 and 10 positions. One common method is the Friedel-Crafts reaction, where phthalic anhydride reacts with benzene to produce o-benzoylbenzoic acid, which is then cyclized to form anthracene-9,10-dione . Another method involves the oxidation of anthracene obtained from coal tar .

Industrial Production Methods

Industrial production of this compound often employs large-scale oxidation processes. The use of catalysts such as palladium and ligands like tri-o-tolyl phosphine in dry solvents like tetrahydrofuran under nitrogen atmosphere is common in these processes .

Chemical Reactions Analysis

Types of Reactions

2-Butylanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include various substituted anthraquinones and anthracenes, which are used in dyes, pigments, and other industrial applications .

Scientific Research Applications

2-Butylanthracene-9,10-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butylanthracene-9,10-dione involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It also affects cellular pathways by generating reactive oxygen species, leading to oxidative stress and cell death .

Comparison with Similar Compounds

2-Butylanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

7504-51-0

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

2-butylanthracene-9,10-dione

InChI

InChI=1S/C18H16O2/c1-2-3-6-12-9-10-15-16(11-12)18(20)14-8-5-4-7-13(14)17(15)19/h4-5,7-11H,2-3,6H2,1H3

InChI Key

MAKLMMYWGTWPQM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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